molecular formula C23H26N2O3 B7752442 N-BENZYL-5-HYDROXY-2-METHYL-4-[(PIPERIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE

N-BENZYL-5-HYDROXY-2-METHYL-4-[(PIPERIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE

Cat. No.: B7752442
M. Wt: 378.5 g/mol
InChI Key: JIVPNTQRPMTLEM-UHFFFAOYSA-N
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Description

N-BENZYL-5-HYDROXY-2-METHYL-4-[(PIPERIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-5-HYDROXY-2-METHYL-4-[(PIPERIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Piperidine Ring: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.

    Functional Group Modifications: Various functional groups such as hydroxyl, methyl, and carboxamide groups are introduced through specific reactions like hydroxylation, methylation, and amidation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-5-HYDROXY-2-METHYL-4-[(PIPERIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carboxamide group can be reduced to amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield benzofuran ketones, while reduction of the carboxamide group may yield benzofuran amines.

Scientific Research Applications

N-BENZYL-5-HYDROXY-2-METHYL-4-[(PIPERIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-BENZYL-5-HYDROXY-2-METHYL-4-[(PIPERIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with similar benzofuran cores but different functional groups.

    Piperidine Derivatives: Compounds with piperidine rings and varying substituents.

    Carboxamide Derivatives: Compounds with carboxamide groups and different core structures.

Uniqueness

N-BENZYL-5-HYDROXY-2-METHYL-4-[(PIPERIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical properties and potential applications. This uniqueness makes it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

N-benzyl-5-hydroxy-2-methyl-4-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-16-21(23(27)24-14-17-8-4-2-5-9-17)22-18(15-25-12-6-3-7-13-25)19(26)10-11-20(22)28-16/h2,4-5,8-11,26H,3,6-7,12-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVPNTQRPMTLEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2CN3CCCCC3)O)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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